molecular formula C17H16ClN5OS B2998918 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 905765-36-8

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2998918
CAS No.: 905765-36-8
M. Wt: 373.86
InChI Key: CHZQWPZGXYNJBN-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and structural elucidation of derivatives related to "2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide." These efforts aim to explore the chemical properties and potential applications of these compounds. For instance, the synthesis of formazans from Mannich base derivatives as antimicrobial agents demonstrates the chemical versatility and potential for creating biologically active molecules (Sah et al., 2014). Similarly, studies on vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on dimer molecules reveal the compound's complex chemical interactions and structural characteristics (Jenepha Mary et al., 2022).

Antimicrobial and Antifungal Activities

Several studies have focused on evaluating the antimicrobial and antifungal activities of derivatives. This research is crucial for identifying new therapeutic agents against resistant strains of bacteria and fungi. For example, the investigation into the antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlights the search for compounds with potential antibacterial and antifungal properties (MahyavanshiJyotindra et al., 2011).

Pharmacokinetic and Molecular Docking Studies

Research has also been directed towards understanding the pharmacokinetic properties and molecular interactions of these compounds. Studies like the vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide provide insights into the compound's stability, interactions, and potential inhibition activities against viruses through in-silico docking (Jenepha Mary et al., 2022).

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-6-2-5-9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-7-3-4-8-13(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQWPZGXYNJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.